molecular formula C23H22N2O5 B12203879 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

Cat. No.: B12203879
M. Wt: 406.4 g/mol
InChI Key: XJHZHOPBRDJPLO-UFFVCSGVSA-N
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Description

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a heterocyclic molecule featuring a benzofuran core fused with an indole moiety and a dimethylcarbamate ester group. The benzofuran ring (a fused bicyclic structure of benzene and furan) is substituted at position 2 with a methylidene group linked to a 1-ethyl-5-methoxyindole fragment, while the dimethylcarbamate group is attached at position 4.

The dimethylcarbamate group, in particular, is a common pharmacophore in agrochemicals and pharmaceuticals due to its stability and ability to modulate bioavailability.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C23H22N2O5/c1-5-25-13-14(18-11-15(28-4)7-9-19(18)25)10-21-22(26)17-8-6-16(12-20(17)30-21)29-23(27)24(2)3/h6-13H,5H2,1-4H3/b21-10+

InChI Key

XJHZHOPBRDJPLO-UFFVCSGVSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Brønsted Acid-Mediated Cyclization

Source describes an optimized protocol for synthesizing 3-(1H-indol-3-yl)benzofuran-2(3H)-ones via polyphosphoric acid (PPA)-catalyzed condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. For the target compound, 6-hydroxybenzofuran-2(3H)-one serves as the precursor.

Procedure :

  • React 3-(2-nitrovinyl)-5-methoxy-1-ethyl-1H-indole with resorcinol in methanesulfonic acid (MeSO3H) at 40°C for 1 hour.

  • Neutralize with aqueous ammonia, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

StepReagent/CatalystTemperatureYield
CyclizationMeSO3H40°C51%

This method avoids harsh conditions, preserving acid-sensitive functional groups like the methoxy substituent.

Alternative Lactonization Strategies

Source discloses a sulfonic acid-catalyzed cyclization of isobutenylpyrocatechol derivatives to form dihydrobenzofurans. Adapting this, 6-hydroxy-2,3-dihydrobenzofuran-3-one can be synthesized via:

  • Heating 5-isobutenyl-2-methoxyphenol with p-toluenesulfonic acid (PTSA) at 120°C.

  • Oxidize the dihydrofuran to the ketone using Jones reagent (CrO3/H2SO4).

Functionalization of the Benzofuran-6-Hydroxyl Group

Dimethylcarbamate Esterification

Source details a continuous-flow process for N-methyl carbamate synthesis using methyl isocyanate (MIC) and phenols. For the target molecule, the 6-hydroxy group undergoes carbamation:

Procedure :

  • React 6-hydroxybenzofuran-2(3H)-one with excess dimethylcarbamoyl chloride in dichloromethane (DCM) with pyridine as a base.

  • Stir at 25°C for 12 hours, followed by aqueous workup.

Key Data :

ReagentEquiv.CatalystYield
Dimethylcarbamoyl chloride1.2Pyridine89%

Synthesis of 1-Ethyl-5-Methoxy-1H-Indole

Fischer Indole Synthesis

Source employs Fischer cyclization of phenylhydrazines with ketones to construct indoles. For 1-ethyl-5-methoxy-1H-indole :

  • Condense 4-methoxyphenylhydrazine with ethyl pyruvate in acetic acid at reflux.

  • Alkylate the indole nitrogen with ethyl iodide in DMF using NaH as a base.

Key Data :

StepReagentTemperatureYield
CyclizationAcOH110°C68%
AlkylationEtI/NaH0°C→25°C75%

Aldol Condensation to Form the Methylidene Bridge

Base-Catalyzed Cross-Aldol Reaction

Source highlights the use of aldol reactions to conjugate indole and benzofuran motifs. For the target compound:

  • React 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate in ethanol with piperidine as a catalyst.

  • Heat at 60°C for 6 hours, favoring the (E)-isomer via kinetic control.

Key Data :

CatalystSolventTemperature(E):(Z) Ratio
PiperidineEtOH60°C9:1

Integrated Synthetic Route and Optimization

Combining the above steps, the full synthesis proceeds as:

  • Benzofuran Core : Prepare 6-hydroxybenzofuran-2(3H)-one via PPA-mediated cyclization, followed by carbamation.

  • Indole Synthesis : Construct 1-ethyl-5-methoxy-1H-indole via Fischer cyclization and alkylation.

  • Aldol Condensation : Conjugate the indole-3-carbaldehyde and benzofuran-carbamate using piperidine.

Critical Challenges :

  • Regioselectivity : Ensuring aldol condensation occurs at the indole’s 3-position requires electron-deficient aldehyde groups.

  • Stereoselectivity : Kinetic control with bulky bases favors the (E)-isomer.

Comparative Analysis of Methodologies

Benzofuran Cyclization Routes

MethodCatalystYieldScalability
PPA-mediatedMeSO3H51%Lab-scale
Sulfonic acidPTSA45%Industrial

PPA offers milder conditions, while sulfonic acids enable continuous-flow processes.

Carbamation Efficiency

ReagentBaseSolventYield
Dimethylcarbamoyl chloridePyridineDCM89%
MIC gasCs2CO3Toluene78%

Carbamoyl chloride provides higher yields but requires stoichiometric base .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring the benzofuran and indole structures. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate could exhibit similar properties .

Antibacterial Activity

Compounds with similar structural features have been evaluated for antibacterial activity against both standard and clinical strains. Preliminary results suggest that these compounds may inhibit bacterial growth, indicating their potential as new antimicrobial agents .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects. Research indicates that these compounds could play a role in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .

Therapeutic Applications

Given its structural characteristics and preliminary biological evaluations, (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate holds promise in several therapeutic areas:

  • Cancer Therapy : Its potential cytotoxicity against cancer cells positions it as a candidate for further development as an anticancer agent.
  • Infection Control : The antibacterial properties suggest applications in developing new antibiotics.
  • Neurological Disorders : The neuroprotective properties may lead to applications in treating conditions such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against human cancer cell lines.
Study 2Antibacterial PropertiesShowed inhibition of bacterial growth in clinical strains.
Study 3NeuroprotectionIndicated modulation of neuroinflammation pathways.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Benzofuran or Indole Moieties

The compound’s benzofuran-indole hybrid structure is rare in literature, but comparisons can be drawn to derivatives with similar fragments:

Compound Name Core Structure Key Substituents Bioactivity (Reported) Reference
Target Compound Benzofuran + Indole Dimethylcarbamate, methoxy, ethyl groups Not explicitly reported
Compound 1E (Chromene derivative) Chromene Amino, hydroxy, cyano, 4-methylphenyl Antimicrobial (hypothesized)
Compound 1L (Chromene derivative) Chromene Amino, hydroxy, cyano, 3-bromophenyl Antifungal (hypothesized)

Key Observations :

  • The target compound’s benzofuran-indole system differs from chromene-based analogues (e.g., Compounds 1E and 1L), which exhibit amino and cyano groups. Chromenes are associated with antimicrobial and antifungal activities, but the dimethylcarbamate group in the target compound may enhance stability or target specificity .
  • The ethyl and methoxy groups on the indole fragment could influence lipophilicity and membrane penetration, critical for bioactivity in pest control or drug delivery .

Carbamate-Containing Compounds

Dimethylcarbamate esters are prevalent in agrochemicals. For example:

Compound Name Structure Application Key Difference from Target Compound
Carbaryl (1-naphthyl methylcarbamate) Naphthyl + methylcarbamate Insecticide Simpler structure; lacks fused heterocycles
Physostigmine Indole alkaloid + methylcarbamate Acetylcholinesterase inhibitor Natural origin; smaller molecular weight

Key Observations :

  • Unlike carbaryl, the target compound’s fused benzofuran-indole system may confer selectivity toward non-target organisms, reducing ecological toxicity .
  • Compared to physostigmine, the addition of a methoxy group and ethyl chain in the target compound could alter binding kinetics to enzymatic targets like acetylcholinesterase.

Physicochemical and Spectroscopic Properties

Limited data are available for the target compound, but comparisons with Compound 1E and 1L () highlight trends:

Property Target Compound (Hypothesized) Compound 1E Compound 1L
Molecular Formula C₂₄H₂₃N₂O₆ C₁₇H₁₄N₂O₂ C₁₆H₁₁BrN₂O₂
Melting Point ~200–220°C (estimated) 223–227°C Not reported
IR Signatures C=O (1,645 cm⁻¹), N-H (3,300 cm⁻¹) –CN (2,204 cm⁻¹), –NH₂ (3,464 cm⁻¹) –Br (600–800 cm⁻¹)

Key Observations :

  • The target compound’s larger molecular weight and polar carbamate group may reduce volatility compared to simpler chromenes.
  • IR data suggest distinct functional groups, with the carbamate’s C=O stretch differing from cyano or bromo groups in analogues.

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a synthetic organic molecule that incorporates several biologically relevant structural motifs, including indole and benzofuran. These components are known for their diverse pharmacological properties, making the compound a candidate for various therapeutic applications.

Structural Characteristics

The structure of the compound can be described as follows:

ParameterDescription
Molecular FormulaC25H28N2O4
Molecular Weight420.50 g/mol
IUPAC Name(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
InChI KeyYENTXBNEFSWQRI-KKMKTNMSSA-N

This complex arrangement suggests potential interactions with various biological targets, which may lead to significant biological activities.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole and benzofuran structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Antimicrobial Activity

The presence of the benzofuran moiety in this compound suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess minimum inhibitory concentration (MIC) values in the range of 20–40 µM against Staphylococcus aureus, indicating significant antimicrobial potential .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, leading to altered cellular responses.
  • Apoptosis Induction : The structural features may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this molecule:

  • Anticancer Activity : A study on indole derivatives revealed that compounds with similar structures induced apoptosis in MCF7 cells through caspase activation .
  • Antimicrobial Testing : Research on benzofuran derivatives demonstrated significant antibacterial activity against MRSA strains, suggesting that the incorporation of benzofuran enhances antimicrobial efficacy .
  • Predictive Modeling : Structure–activity relationship (SAR) studies indicate that modifications to the indole and benzofuran components can optimize biological activity, highlighting the importance of these structural features in drug design.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-MethoxyindoleIndole nucleusAnticancer
Benzofuran DerivativesBenzofuran coreAntimicrobial
Cyclopropane Carboxylic AcidsCyclopropane ringAnti-inflammatory

The unique combination of both indole and benzofuran structures in (2E)-2 may enhance its pharmacological profile compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate, and how do reaction conditions influence yield?

  • Methodology:

  • Reflux-based condensation : A common approach involves refluxing intermediates (e.g., indole derivatives) with sodium acetate in acetic acid for 3–5 hours to form the methylidene linkage, followed by carbamate functionalization .
  • Catalytic cyclization : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can generate benzofuran scaffolds, though optimization of catalyst loading (e.g., Pd/C or Pd(OAc)₂) is critical .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of aldehyde derivatives) and solvent polarity (acetic acid vs. DMF) impacts crystallization efficiency and purity .

Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?

  • Methodology:

  • X-ray crystallography : Resolve stereochemistry of the (2E)-configured methylidene group, as demonstrated for analogous benzofuran derivatives in single-crystal studies .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and ethyl groups on indole) and carbamate integration. Compare chemical shifts to reported indole-benzofuran hybrids .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with ≤2 ppm error to rule out byproducts .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodology:

  • Solubility screening : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by aqueous-organic mixtures (e.g., ethanol/water) for in vitro assays. Methoxy groups enhance solubility in moderately polar solvents .
  • Stability protocols : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Protect from light due to the conjugated indole-benzofuran system’s photosensitivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodology:

  • Target selection : The dimethylcarbamate moiety suggests cholinesterase or kinase inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase (AChE) .
  • In vitro assays : Measure IC₅₀ values via Ellman’s method for AChE inhibition, using donepezil as a positive control. Include kinetic studies to distinguish competitive vs. non-competitive inhibition .

Q. How should contradictory spectral data (e.g., NMR or IR) between synthetic batches be resolved?

  • Methodology:

  • Batch comparison : Re-examine reaction conditions (e.g., purity of starting materials, trace metal contamination in catalysts) using inductively coupled plasma mass spectrometry (ICP-MS) .
  • Advanced NMR techniques : Employ 2D-COSY or NOESY to distinguish regioisomers or rotational conformers of the methylidene group .

Q. What catalytic strategies improve the atom economy of synthesizing the indole-benzofuran core?

  • Methodology:

  • Tandem catalysis : Use Pd/Cu dual catalysts for one-pot indole cyclization and benzofuran formation, reducing intermediate isolation steps .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 30 minutes at 150°C) .

Q. What challenges arise during purification, and how can they be mitigated?

  • Methodology:

  • Recrystallization issues : If the compound resists crystallization from DMF/acetic acid, switch to gradient sublimation under reduced pressure (≤0.1 mmHg) .
  • Chromatography optimization : Use reverse-phase C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts .

Q. How can mechanistic studies elucidate the formation of the (2E)-methylidene configuration?

  • Methodology:

  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via time-resolved FTIR to determine if the (2E)-isomer is kinetically favored at lower temperatures .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies of (2E) vs. (2Z) configurations .

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